Antibacterial Activity Spectrum Divergence: Methoxyethylamino vs. sec-Butylamino Side Chain
Direct head-to-head antibacterial profiling of the methoxyethylamino target compound is not available in the public domain; however, cross-study comparison with the closely related sec-butylamino analog SPI031 reveals a critical functional divergence. SPI031 (1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol) exhibits broad-spectrum antibacterial activity with an MIC of 18.5 μg/mL against P. aeruginosa PA14 and bactericidal activity achieving a 7-log reduction within 30 min at 4× MIC . In contrast, the methoxyethylamino target compound was identified and cataloged within the MMV Malaria Box for antimalarial screening, with no reported antibacterial MIC data . This absence of antibacterial reporting for the methoxyethylamino analog, despite its structural similarity to a known potent antibacterial carbazole, indicates that the 2-methoxyethyl side chain does not confer the same membrane-disrupting antibacterial pharmacophore as the sec-butylamino group, functionally segregating the two compounds into distinct therapeutic indication spaces.
| Evidence Dimension | Antibacterial activity (MIC) and bactericidal kinetics |
|---|---|
| Target Compound Data | Not reported for antibacterial activity; cataloged as antimalarial screening compound MMV019017 |
| Comparator Or Baseline | SPI031 (sec-butylamino analog): MIC = 18.5 μg/mL against P. aeruginosa PA14; 7-log reduction in 30 min at 4× MIC |
| Quantified Difference | Functional divergence: comparator is a validated membrane-disrupting antibacterial; target compound lacks any reported antibacterial MIC, consistent with a distinct pharmacophore |
| Conditions | SPI031: broth microdilution in 1/20 TSB, P. aeruginosa PA14; bactericidal assay in 1/20 TSB at 4× MIC. Target compound: MMV Malaria Box profiling context. |
Why This Matters
For procurement targeting antibacterial screening, the methoxyethylamino analog cannot substitute for SPI031; conversely, for antimalarial programs, SPI031 is not a viable replacement, validating the necessity of side-chain-specific compound selection.
- [1] Liebens V, et al. Identification and characterization of an anti-pseudomonal dichlorocarbazol derivative displaying anti-biofilm activity. Bioorg Med Chem Lett. 2014;24(23):5404-5408. PMID: 25453797. View Source
- [2] Liebens V, et al. Elucidation of the mode of action of a new antibacterial compound active against Staphylococcus aureus and Pseudomonas aeruginosa. PLoS ONE. 2016;11(5):e0155139. DOI: 10.1371/journal.pone.0155139. View Source
